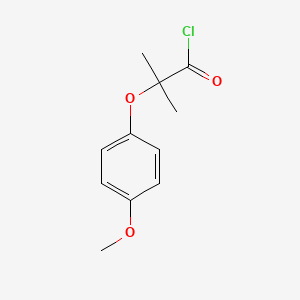![molecular formula C11H12ClN3O2 B3141827 3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester CAS No. 4863-57-4](/img/structure/B3141827.png)
3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester
Vue d'ensemble
Description
The compound “3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester” is a pyrrolo[2,3-d]pyrimidine derivative . Pyrrolo[2,3-d]pyrimidines are a class of compounds that have been studied for their potential applications in various fields, including medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves the use of a microwave technique, which is a robust approach for preparing this type of pyrrolo[2,3-d]pyrimidine derivatives . The yield of the synthesis process was reported to be 76% .Molecular Structure Analysis
The molecular structure of this compound was characterized using spectral and elemental analyses, as well as single-crystal X-ray diffraction . The compound contains chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .Physical And Chemical Properties Analysis
The compound has a melting point of 212–214 ℃ . The IR spectrum shows peaks at 3047 cm−1 (=C–H, Stretch), 1661 cm−1 (C=O, Stretch), 1561 cm−1 (C=C, Stretch), 1418 cm−1 (C–H, Band), 1242 cm−1 (C–N, Stretch), and 788 cm−1 (C–Cl, Stretch) .Applications De Recherche Scientifique
Synthesis and Derivative Formation
- The compound has been utilized in the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives, often as a functionalized base or intermediate. For instance, it has been used in the regioselective synthesis of biologically significant pyrrolo[2,3-d]pyrimidine derivatives (Majumdar, Biswas, & Mukhopadhyay, 2005). Also, it's involved in the synthesis of derivatives like methyl esters of 5-amino-4-(substituted amino)-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, indicating its versatility in creating a variety of chemical compounds (Tumkevicius, Urbonas, & Vainilavicius, 2013).
Biological Activities
- Some derivatives of pyrrolo[2,3-d]pyrimidine, which can be synthesized using the compound, have shown potential biological activities. For example, they possess fungicidal properties, highlighting their utility in agricultural or pharmaceutical applications (Tumkevicius et al., 2013). Additionally, they have been explored for their antitumor and antimicrobial activities, suggesting their potential in the development of new therapeutic agents (Liu et al., 2015).
Cyclization and Ring Formation
- The compound is also instrumental in complex chemical reactions like cyclization, leading to the formation of novel ring structures. This includes the formation of pyrroline rings in the periphery of pyrido[1,2-a]pyrimidine systems, showcasing its role in intricate chemical synthesis processes (Noguchi et al., 2003).
Mécanisme D'action
The compound has been evaluated for its ability to inhibit the α-amylase enzyme, which is a potential therapeutic target for treating diabetes . In vitro antidiabetic analysis demonstrated excellent antidiabetic action for similar compounds . The compound also showed promising binding affinities against Bcl2 anti-apoptotic protein .
Propriétés
IUPAC Name |
ethyl 3-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-2-17-9(16)4-6-15-5-3-8-10(12)13-7-14-11(8)15/h3,5,7H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKVMKMIDXTMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=CC2=C1N=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




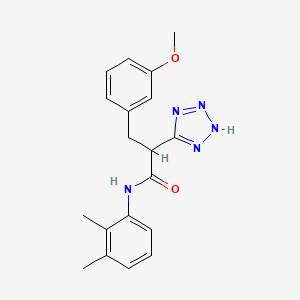

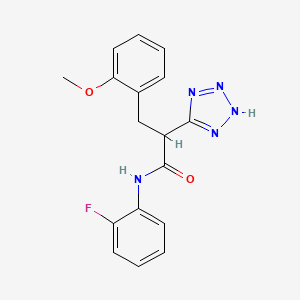

![3-[(3-Diethylamino-propylamino)-methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B3141796.png)

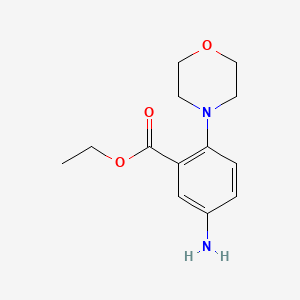
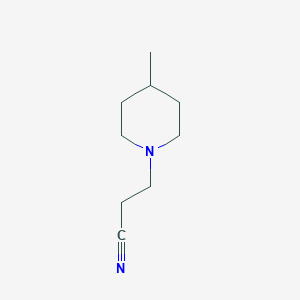

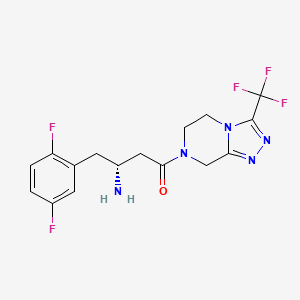
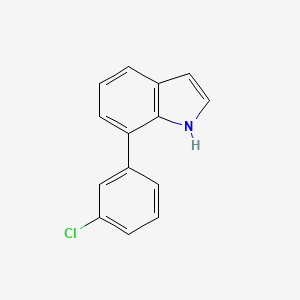
![4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3141850.png)
